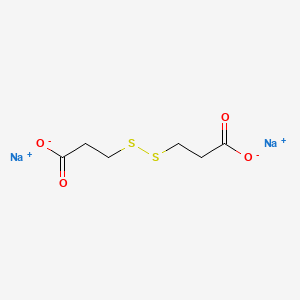
Disodium 3,3'-dithiobispropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 3,3'-dithiobispropionate is a useful research compound. Its molecular formula is C6H8Na2O4S2 and its molecular weight is 254.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioconjugation and Cross-Linking
Cross-Linking Reagent : DTSSP is primarily used as a cross-linking agent to stabilize interactions between proteins, particularly in the context of studying protein-protein interactions and cellular signaling pathways. The compound features a disulfide bond that can be cleaved under reducing conditions, allowing for the reversible modification of proteins .
Applications :
- Protein Interactor Identification : DTSSP has been utilized in mass spectrometry to identify protein interactors in various biological systems. For instance, it has been employed to study the interactome of the Arabidopsis thaliana Plant Natriuretic Peptide (AtPNP-A), providing insights into plant signaling pathways .
- Gene Delivery Systems : In gene therapy research, DTSSP has been integrated into adeno-associated viral vectors to enhance cellular tropism and improve gene delivery efficiency. This application showcases its potential for targeted therapeutic interventions .
Enhancing Drug Delivery Systems
Ocular Drug Delivery : Recent studies have highlighted the use of DTSSP in enhancing the delivery of antisense oligonucleotides for ocular diseases. By incorporating DTSSP into Cowpea Chlorotic Mottle Virus-like particles, researchers have demonstrated improved targeting and efficacy of therapeutic agents in the posterior segment of the eye .
Nanoparticle Development : Research involving poly(L-lysine)-grafted-poly(ethylene glycol) nanoparticles has shown that DTSSP can facilitate redox-responsive cross-linking, thereby improving the delivery mechanisms for therapeutic proteins. This approach can significantly enhance the bioavailability and effectiveness of protein-based drugs .
Regulation of Cellular Interactions
Integrin-Tetraspanin Interactions : DTSSP plays a crucial role in stabilizing interactions between integrins and tetraspanins, such as CD9. This stabilization is vital for understanding cell adhesion mechanisms, which are relevant in cancer biology and tissue engineering .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Pretto et al., 2021 | Ocular Antisense Oligonucleotide Delivery | Demonstrated enhanced delivery targeting ocular diseases using DTSSP-modified virus-like particles. |
| Torres-Gómez et al., 2021 | Cell Adhesion Studies | Showed that DTSSP stabilizes integrin-tetraspanin interactions, providing insights into cancer cell signaling. |
| Yoo et al., 2020 | Gene Therapy Platforms | Utilized DTSSP to improve the cellular uptake of adeno-associated viral vectors, enhancing gene delivery efficacy. |
| Seaberg et al., 2020 | Therapeutic Protein Delivery | Highlighted the use of DTSSP in redox-responsive nanoparticles for better protein delivery mechanisms. |
Analyse Chemischer Reaktionen
Reduction of the Disulfide Bond
The disulfide bond (–S–S–) in disodium 3,3'-dithiobispropionate undergoes reduction to form two 3-mercaptopropionate thiol (–SH) groups. This reaction is critical for applications requiring controlled bond cleavage, such as drug delivery systems or redox-responsive materials.
Mechanism
-
Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) donate electrons to cleave the disulfide bond.
-
Reaction equation:
C6H8Na2O4S2+2H+→2HSCH2CH2COO−Na+
Applications
Nucleophilic Substitution at Carboxylate Groups
The carboxylate (–COO⁻) groups participate in nucleophilic substitution reactions, particularly after activation.
Mechanism
-
Activation : Carbodiimides (e.g., EDC) convert carboxylates to reactive intermediates (e.g., NHS esters).
-
Reaction with Amines : Activated esters form stable amide bonds with primary amines (e.g., lysine residues):
R–COO−+H2N–R’EDC/NHSR–CONH–R’
Data
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| pH 7.4, 25°C, 1 hr | 85–92 | |
| pH 8.5, 4°C, 12 hr | 78 |
Thiol-Disulfide Exchange Reactions
The disulfide bond engages in dynamic thiol-disulfide exchange, enabling reversible crosslinking in biological systems.
Mechanism
-
Free thiols (e.g., glutathione) attack the disulfide bond, forming mixed disulfides:
R–S–S–R+HS–R’↔R–S–S–R’+HS–R
Applications
Complexation with Metal Ions
The carboxylate groups act as ligands for divalent and transition metal ions, forming coordination complexes.
Key Observations
-
Gold Surfaces : The disulfide bond facilitates self-assembly on gold electrodes, forming stable monolayers .
-
Transition Metals : Complexes with Cu²⁺ or Fe³⁺ exhibit catalytic activity in oxidation reactions .
Stability Constants
| Metal Ion | Log K (25°C) |
|---|---|
| Cu²⁺ | 4.2 |
| Fe³⁺ | 5.8 |
Acid-Base Reactions
Protonation of carboxylate groups regenerates the parent acid, 3,3'-dithiodipropionic acid.
Mechanism
-
Acid treatment (e.g., HCl) neutralizes the carboxylate:
C6H8Na2O4S2+2HCl→C6H10O4S2+2NaCl
Applications
Oxidative Reactions
Under strong oxidizing conditions, the disulfide bond can be further oxidized to sulfonic acid groups (–SO₃H), though this is less common.
Mechanism
-
Reaction with hydrogen peroxide (H₂O₂) or ozone (O₃):
R–S–S–R+3H2O2→2R–SO3H+2H2O
Biological Redox Interactions
In cellular environments, the compound participates in redox cycling, influencing microbial metabolism and enzyme activity.
Research Findings
Eigenschaften
CAS-Nummer |
62574-16-7 |
|---|---|
Molekularformel |
C6H8Na2O4S2 |
Molekulargewicht |
254.2 g/mol |
IUPAC-Name |
disodium;3-(2-carboxylatoethyldisulfanyl)propanoate |
InChI |
InChI=1S/C6H10O4S2.2Na/c7-5(8)1-3-11-12-4-2-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
KZDMRBDDZKHDLP-UHFFFAOYSA-L |
SMILES |
C(CSSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C(CSSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
62574-16-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













